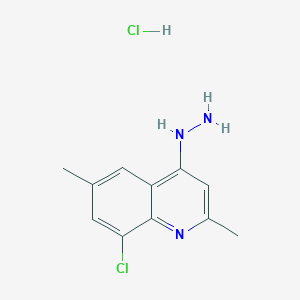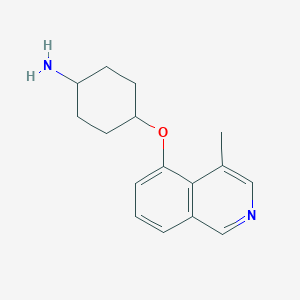
4-Methoxy-7-phenyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-7-phenylindoline-2,3-dione is a chemical compound with the molecular formula C15H11NO3. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a methoxy group at the 4-position and a phenyl group at the 7-position of the indoline-2,3-dione core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-7-phenylindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-iodoaniline and a suitable alkyne.
Heteroannulation Reaction: The key step involves a heteroannulation reaction, where 4-methoxy-2-iodoaniline reacts with the alkyne in the presence of a palladium catalyst to form the indole core.
Functional Group Transformations: Subsequent steps involve functional group transformations to introduce the phenyl group at the 7-position and the dione functionality at the 2,3-positions.
Industrial Production Methods: Industrial production of 4-methoxy-7-phenylindoline-2,3-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-7-phenylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to diol derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-Methoxy-7-phenylindoline-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-7-phenylindoline-2,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 4-Methoxy-7-phenylindole-2,3-dione
- 4-Methoxy-7-phenylindoline-2,3-diol
- 4-Methoxy-7-phenylindoline-2,3-quinone
Comparison:
- Uniqueness: 4-Methoxy-7-phenylindoline-2,3-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity .
- Similarities: Similar compounds share the indole core structure but differ in the nature and position of substituents, affecting their chemical properties and applications .
Properties
CAS No. |
924633-51-2 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-methoxy-7-phenyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-11-8-7-10(9-5-3-2-4-6-9)13-12(11)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI Key |
IAIPUGRABQHVPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=CC=CC=C3)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


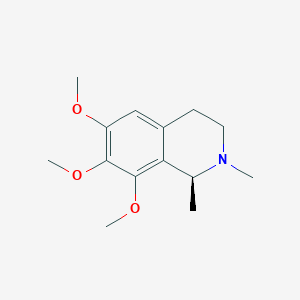
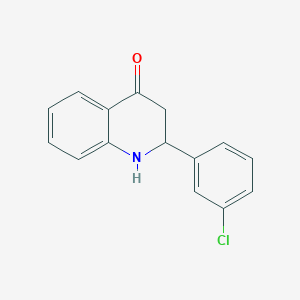
![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)
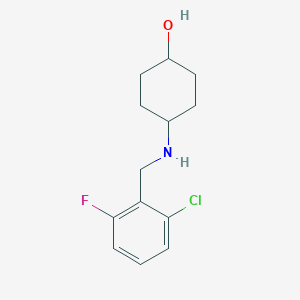

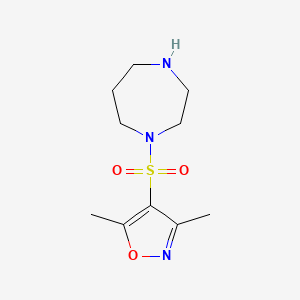

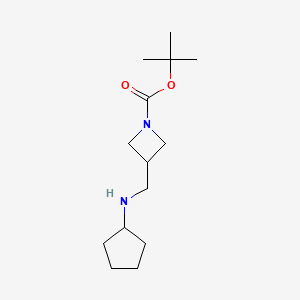

![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

